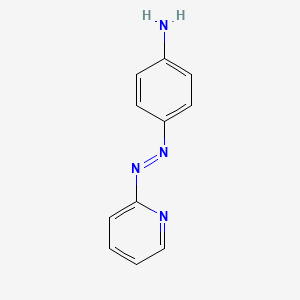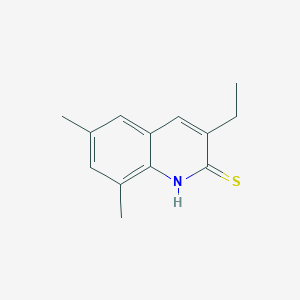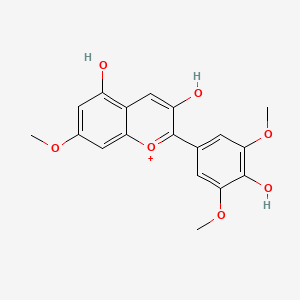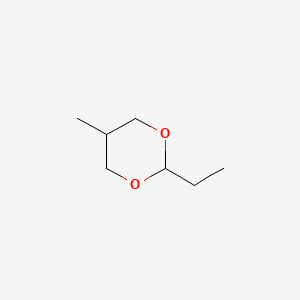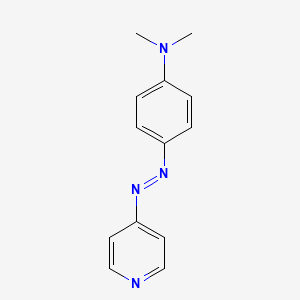
Pyridine, 4-(p-(dimethylamino)phenylazo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-(p-(dimethylamino)phenylazo)-, also known as 4-(4-(dimethylamino)phenylazo)pyridine, is a compound of significant interest in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with a dimethylamino group and a phenylazo group. The unique structure of this compound makes it a valuable subject for research in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(p-(dimethylamino)phenylazo)- typically involves the reaction of pyridine with 4-(dimethylamino)benzenediazonium chloride. This reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The general reaction scheme is as follows:
Formation of 4-(dimethylamino)benzenediazonium chloride:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions: Pyridine, 4-(p-(dimethylamino)phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium dithionite or hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 4-(dimethylamino)phenylhydrazine and pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
科学研究应用
Pyridine, 4-(p-(dimethylamino)phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of Pyridine, 4-(p-(dimethylamino)phenylazo)- involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amines, which can interact with biological macromolecules. The dimethylamino group enhances its nucleophilicity, making it a potent ligand for metal ions. This interaction can modulate enzyme activity and influence biochemical pathways.
相似化合物的比较
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with a dimethylamino group, known for its use as a nucleophilic catalyst.
4-Aminopyridine: A pyridine derivative with an amino group, used in the treatment of neurological disorders.
4-Nitropyridine: A pyridine derivative with a nitro group, used in various organic synthesis reactions.
Comparison: Pyridine, 4-(p-(dimethylamino)phenylazo)- is unique due to the presence of both the dimethylamino and phenylazo groups, which confer distinct chemical and physical properties. Unlike 4-dimethylaminopyridine, which is primarily used as a catalyst, Pyridine, 4-(p-(dimethylamino)phenylazo)- has broader applications in biological and industrial fields. Its azo group also makes it a valuable compound for studying redox reactions and enzyme mechanisms.
属性
CAS 编号 |
63019-82-9 |
|---|---|
分子式 |
C13H14N4 |
分子量 |
226.28 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(pyridin-4-yldiazenyl)aniline |
InChI |
InChI=1S/C13H14N4/c1-17(2)13-5-3-11(4-6-13)15-16-12-7-9-14-10-8-12/h3-10H,1-2H3 |
InChI 键 |
FUVJXDPEJMGTFG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


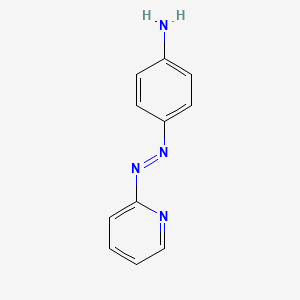
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
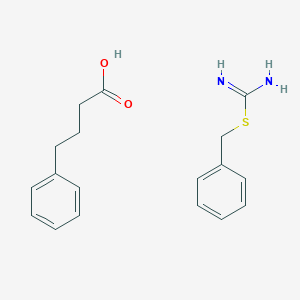
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
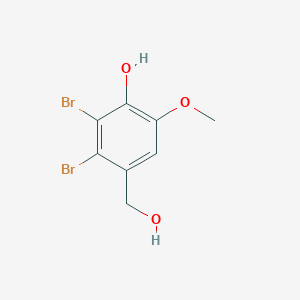
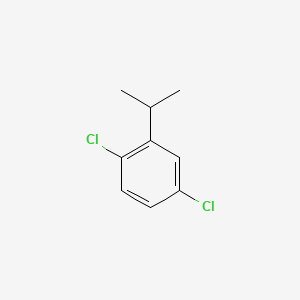

![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)

